molecular formula C15H17NO3S B2930401 N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide CAS No. 14034-16-3

N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2930401
CAS No.: 14034-16-3
M. Wt: 291.37
InChI Key: YTQTYBYGMJVKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide: is an organic compound with a complex structure that includes both phenolic and sulfonamide functional groups

Scientific Research Applications

Chemistry: N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with certain enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2,6-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group in N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide can undergo oxidation reactions to form quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
  • N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide

Comparison: N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both phenolic and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, affecting its solubility and interaction with biological targets .

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-10-4-6-14(7-5-10)20(18,19)16-15-11(2)8-13(17)9-12(15)3/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQTYBYGMJVKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.